molecular formula C15H23N5O3 B6965212 2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide

2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide

Cat. No.: B6965212
M. Wt: 321.37 g/mol
InChI Key: AYWFUANYVADKBX-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring fused with a pyrazole moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10(2)8-11(3)20-12(4-6-16-20)17-14(22)9-19-7-5-13(21)18-15(19)23/h4,6,10-11H,5,7-9H2,1-3H3,(H,17,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFUANYVADKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N1C(=CC=N1)NC(=O)CN2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the diazinane ring, followed by the introduction of the pyrazole group. Key steps include:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Group: This step often involves the reaction of a pyrazole derivative with the diazinane intermediate, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazinane or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with enzymes and receptors, aiming to develop new pharmaceuticals.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid
  • N-(2-(4-methylpentan-2-yl)pyrazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring robust chemical properties.

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